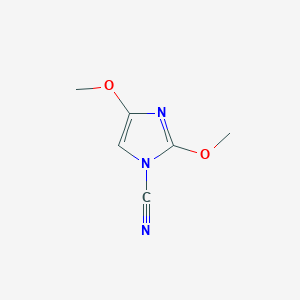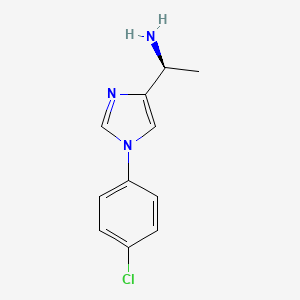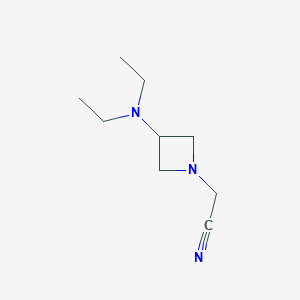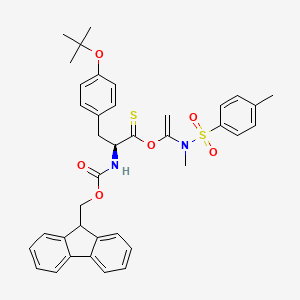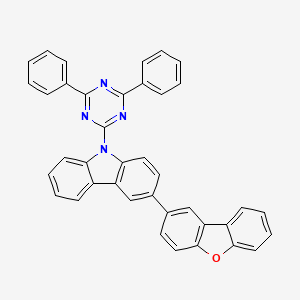
3-(2-Dibenzofuranyl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Dibenzofuranyl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a dibenzofuran moiety, a triazine ring, and a carbazole unit, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Dibenzofuranyl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Dibenzofuran Moiety: Starting with a suitable precursor, the dibenzofuran ring is synthesized through cyclization reactions.
Synthesis of Triazine Ring: The triazine ring is formed by reacting appropriate nitriles or amines under controlled conditions.
Coupling Reactions: The final step involves coupling the dibenzofuran and triazine units with the carbazole moiety using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Dibenzofuranyl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced carbazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include quinone derivatives, reduced carbazole derivatives, and various substituted aromatic compounds.
Applications De Recherche Scientifique
3-(2-Dibenzofuranyl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 3-(2-Dibenzofuranyl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with DNA or proteins, leading to changes in cellular functions. In electronic applications, its unique electronic properties facilitate efficient charge transport and light emission.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Dibenzofuranyl)-9H-carbazole: Lacks the triazine ring, making it less versatile in certain applications.
9-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9H-carbazole: Lacks the dibenzofuran moiety, affecting its electronic properties.
3-(2-Dibenzofuranyl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-fluorene: Similar structure but with a fluorene unit instead of carbazole, leading to different photophysical properties.
Uniqueness
The combination of dibenzofuran, triazine, and carbazole units in 3-(2-Dibenzofuranyl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole imparts unique electronic, photophysical, and chemical properties, making it a valuable compound for diverse scientific and industrial applications.
Propriétés
Formule moléculaire |
C39H24N4O |
|---|---|
Poids moléculaire |
564.6 g/mol |
Nom IUPAC |
3-dibenzofuran-2-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)carbazole |
InChI |
InChI=1S/C39H24N4O/c1-3-11-25(12-4-1)37-40-38(26-13-5-2-6-14-26)42-39(41-37)43-33-17-9-7-15-29(33)31-23-27(19-21-34(31)43)28-20-22-36-32(24-28)30-16-8-10-18-35(30)44-36/h1-24H |
Clé InChI |
HAZRMAAVIICRHR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=NC(=N2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)OC7=CC=CC=C76)C8=CC=CC=C83)C9=CC=CC=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


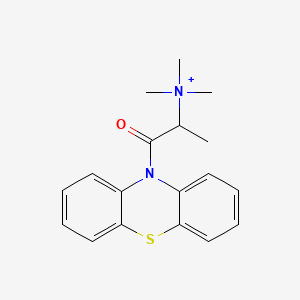
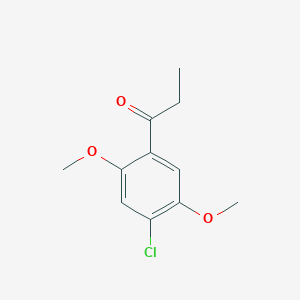
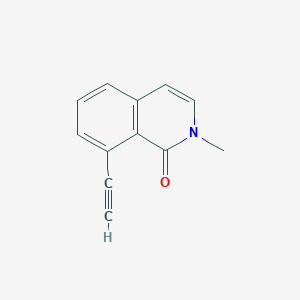
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl hydrogen carbonate](/img/structure/B12820263.png)
![2-(4-Methyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B12820276.png)
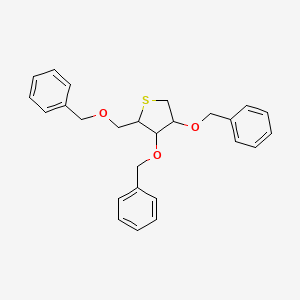
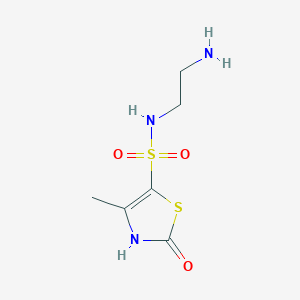
![7,7'-Dihydroxy-2H,2'H-[8,8'-bichromene]-2,2'-dione](/img/structure/B12820286.png)
